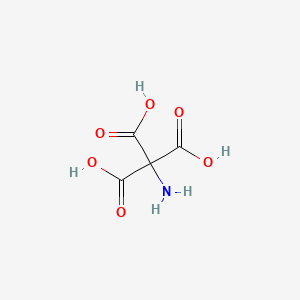
Aminomethanetricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomethanetricarboxylic acid is a compound with the molecular formula C₄H₅NO₆. It is characterized by the presence of three carboxylic acid groups and one amino group attached to a central carbon atom. This compound is also known by its systematic name, methanetricarboxylic acid, 1-amino-.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminomethanetricarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with electrophiles, followed by the cyclization of the resulting intermediates . Another method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Aminomethanetricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Aminomethanetricarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of aminomethanetricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aminomethanetricarboxylic acid can be compared with other amino acids and carboxylic acids, such as:
Glycine: A simple amino acid with a similar structure but lacking the additional carboxylic acid groups.
Aspartic Acid: An amino acid with two carboxylic acid groups, making it structurally similar but less complex than this compound.
Glutamic Acid: Another amino acid with two carboxylic acid groups, commonly found in proteins.
Uniqueness
This compound is unique due to its three carboxylic acid groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to other amino acids with fewer carboxylic acid groups.
Properties
CAS No. |
98019-67-1 |
|---|---|
Molecular Formula |
C4H5NO6 |
Molecular Weight |
163.09 g/mol |
IUPAC Name |
aminomethanetricarboxylic acid |
InChI |
InChI=1S/C4H5NO6/c5-4(1(6)7,2(8)9)3(10)11/h5H2,(H,6,7)(H,8,9)(H,10,11) |
InChI Key |
NATWVKLDGZLUAI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(=O)O)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















